

An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No.: B156723

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **1-(4-Bromophenylsulfonyl)pyrrolidine**. It delves into the core chemical characteristics, synthesis, analytical validation, and potential applications of this compound, providing a foundational understanding for its use in medicinal chemistry and organic synthesis.

Core Compound Identification

- Chemical Name: **1-(4-Bromophenylsulfonyl)pyrrolidine**[\[1\]](#)[\[2\]](#)
- CAS Number: 136350-52-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: 4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide, 1-[(4-Bromobenzene)sulfonyl]pyrrolidine[\[1\]](#)[\[2\]](#)

1-(4-Bromophenylsulfonyl)pyrrolidine is a sulfonylated heterocyclic compound. It incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and FDA-approved pharmaceuticals.[\[5\]](#)[\[6\]](#)[\[7\]](#) The presence of the 4-bromophenylsulfonyl group provides a reactive and modifiable handle, making this molecule a valuable building block for creating more complex chemical entities in drug discovery programs.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key characteristics of **1-(4-Bromophenylsulfonyl)pyrrolidine** are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}BrNO_2S$	[1]
Molecular Weight	290.18 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	80-84 °C	[1] [2]
Boiling Point	383.1 ± 44.0 °C (Predicted)	[1]
Density	1.583 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	Sealed in dry, Room Temperature	[1] [2]

Synthesis and Purification

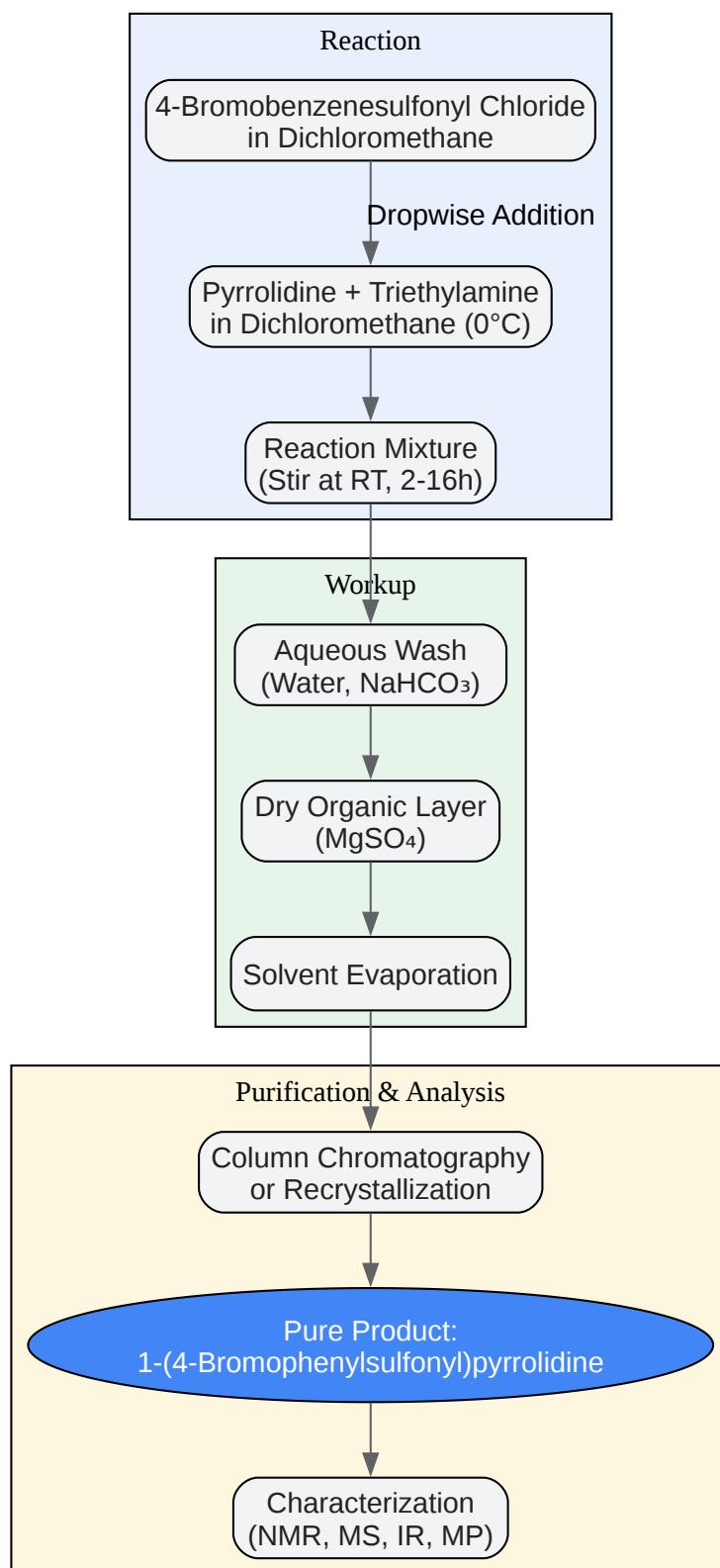
The synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine** is reliably achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a standard method for the formation of sulfonamides.

Causality of Experimental Design

The chosen synthetic route is efficient and high-yielding. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at 0 °C to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **1-(4-Bromophenylsulfonyl)pyrrolidine**.


Materials:

- Pyrrolidine
- 4-Bromobenzenesulfonyl chloride
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Deionized Water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice bath.
- **Reagent Addition:** Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 30-60 minutes. The slow addition is critical to manage the reaction's exothermicity.
- **Reaction Progression:** After the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 2-16 hours. The reaction's completion should be monitored by Thin-Layer Chromatography (TLC).
- **Aqueous Workup:** Upon completion, wash the reaction mixture sequentially with deionized water and then with a saturated aqueous solution of NaHCO_3 to remove triethylamine hydrochloride and any unreacted sulfonyl chloride.
- **Isolation:** Separate the organic layer and dry it over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine**.

Purification Protocols

The crude product can be purified by one of two primary methods, depending on the scale and purity of the crude material.

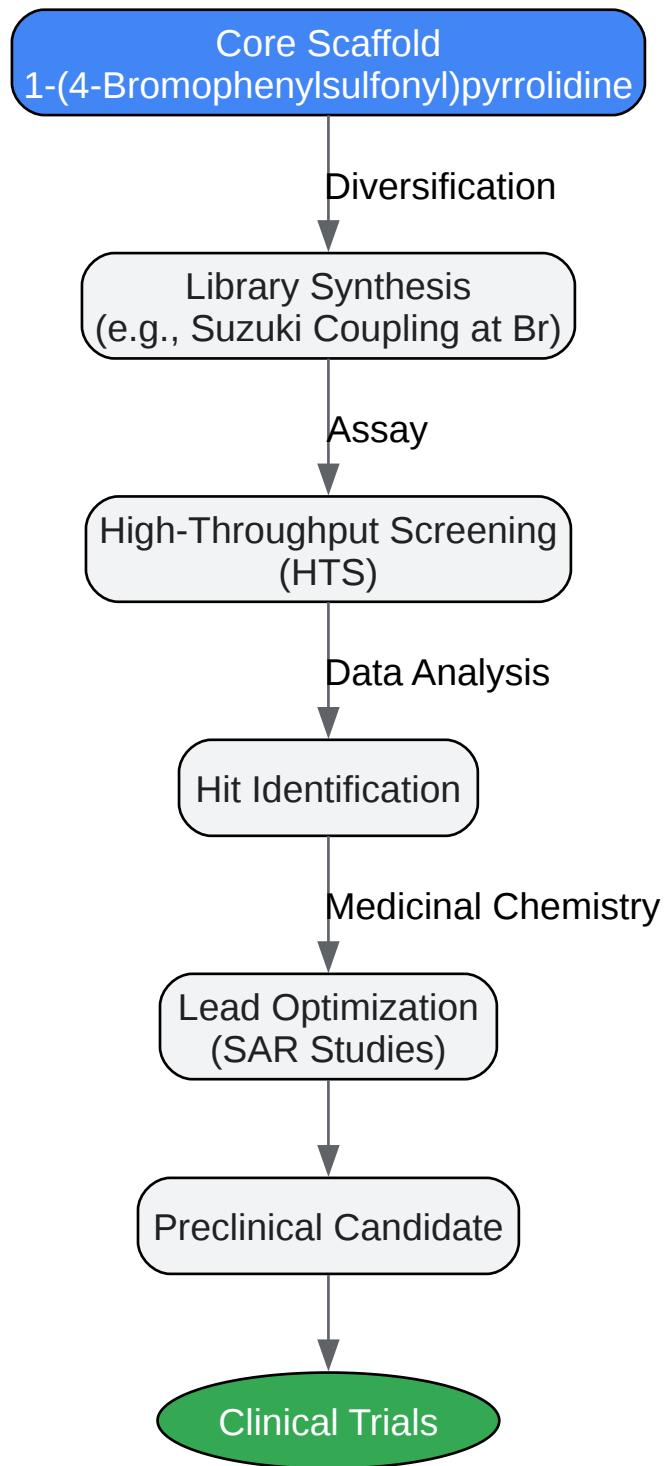
- **Recrystallization:** This is an effective method for crystalline solids. A solvent pair system, such as ethanol/water or ethyl acetate/heptane, is often effective.^[8] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.
- **Flash Column Chromatography:** For non-crystalline products or mixtures with closely related impurities, silica gel chromatography is the method of choice. A mobile phase of hexanes and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis to achieve an R_f value of ~0.3 for the product.^[8]

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the final product's structure and purity. The following analytical techniques are standard.^[9]

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Will show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.5-7.9 ppm region) and two multiplets for the pyrrolidine ring protons (around 3.3 ppm and 1.8 ppm). Integration of these signals should correspond to the number of protons in the structure.
 - ¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons and the two distinct carbons of the pyrrolidine ring.
- **Mass Spectrometry (MS):**
 - The primary objective is to confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺. A key feature will be the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.^[9]

- Infrared (IR) Spectroscopy:
 - This technique identifies functional groups. The spectrum for **1-(4-Bromophenylsulfonyl)pyrrolidine** will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretches) at approximately 1350 cm^{-1} and 1160 cm^{-1} .
- High-Performance Liquid Chromatography (HPLC):
 - Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used. A single sharp peak indicates high purity.[\[8\]](#)[\[9\]](#)


Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and over 20 FDA-approved drugs.[\[5\]](#)[\[10\]](#) Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is critical for achieving high-affinity binding to biological targets.[\[6\]](#)

While specific biological activities for **1-(4-Bromophenylsulfonyl)pyrrolidine** itself are not extensively documented, its structure makes it an ideal starting point or intermediate for several reasons:

- Scaffold for Library Synthesis: It serves as a readily available, functionalized core for the synthesis of compound libraries. The bromine atom can be easily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
- Bioisostere and Pharmacophore: The sulfonamide linkage is a common feature in many drugs, acting as a stable mimic of other functional groups. The pyrrolidine ring itself is a key component in drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[\[6\]](#)[\[7\]](#)
- Intermediate in Complex Syntheses: This compound can be used in the multi-step synthesis of more complex molecules, including pyrrolo[2][3]benzodiazepines (PBDs), a class of compounds investigated for their potent antitumor properties.[\[11\]](#)

Conceptual Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A conceptual flowchart for drug discovery starting from a core scaffold.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. Based on available data sheets, **1-(4-Bromophenylsulfonyl)pyrrolidine** should be handled with care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][4]
 - Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[12]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][2][13]

References

- PubChem. 1-(4-Bromophenyl)pyrrolidine. [\[Link\]](#)
- CPACheM.
- Wikipedia. Pyrrolidine. [\[Link\]](#)
- MDPI. An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. [\[Link\]](#)
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [\[Link\]](#)
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [\[Link\]](#)
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [\[Link\]](#)
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [\[Link\]](#)
- Pharmaceutica Analytica Acta. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [\[Link\]](#)
- PMC - NIH. Redox-neutral α -functionalization of pyrrolidines: facile access to α -aryl-substituted pyrrolidines. [\[Link\]](#)

- ResearchGate. Pyrrolidine-based marketed drugs. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE | 136350-52-2 [chemicalbook.com]
- 2. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE CAS#: 136350-52-2 [amp.chemicalbook.com]
- 3. 136350-52-2 Cas No. | 1-(4-Bromophenylsulfonyl)pyrrolidine | Matrix Scientific [matrixscientific.com]
- 4. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156723#1-4-bromophenylsulfonyl-pyrrolidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com